molecular formula C15H30Cl3N3O B6136392 2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride

2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride

Cat. No. B6136392
M. Wt: 374.8 g/mol
InChI Key: MHEQUTAWJZQJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride, commonly known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

DMABN acts as a pH-sensitive fluorescent probe due to its unique chemical structure. The dimethylamino groups in DMABN are protonated at low pH, resulting in a decrease in fluorescence intensity. Conversely, at high pH, the dimethylamino groups are deprotonated, leading to an increase in fluorescence intensity. This property of DMABN makes it a useful tool for monitoring pH changes in living cells.
Biochemical and Physiological Effects:
DMABN has been found to be non-toxic and biocompatible, making it a suitable tool for studying living cells. It has been used to monitor pH changes in various biological systems, including cancer cells and bacteria. DMABN has also been found to exhibit antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

DMABN has several advantages for use in lab experiments, including its strong fluorescence properties, biocompatibility, and pH sensitivity. However, it also has some limitations, such as its sensitivity to environmental factors such as temperature and pH, which can affect its fluorescence intensity.

Future Directions

There are several potential future directions for research on DMABN. One area of interest is the development of new fluorescent probes based on DMABN that exhibit improved properties, such as increased sensitivity and selectivity. Another area of research is the use of DMABN as a tool for studying pH changes in disease states, such as cancer and bacterial infections. Furthermore, DMABN may have potential applications in the development of new therapeutics due to its antioxidant properties.

Synthesis Methods

DMABN can be synthesized through a multi-step reaction process that involves the use of various reagents and solvents. One of the commonly used methods for synthesizing DMABN involves the reaction of 2-tert-butyl-4,6-dihydroxypyridine with formaldehyde and dimethylamine in the presence of hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain DMABN in the form of trihydrochloride salt.

Scientific Research Applications

DMABN has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit strong fluorescence properties, making it a useful tool for fluorescence microscopy and imaging studies. DMABN has also been used as a pH-sensitive fluorescent probe for monitoring intracellular pH changes in living cells.

properties

IUPAC Name

2-tert-butyl-4,6-bis[(dimethylamino)methyl]pyridin-3-ol;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O.3ClH/c1-15(2,3)14-13(19)11(9-17(4)5)8-12(16-14)10-18(6)7;;;/h8,19H,9-10H2,1-7H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEQUTAWJZQJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=N1)CN(C)C)CN(C)C)O.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5110203

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.